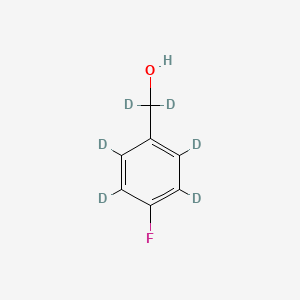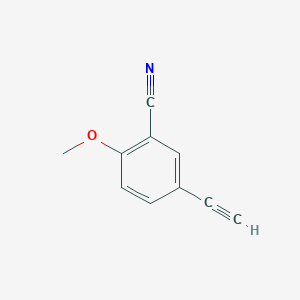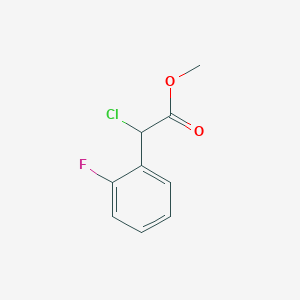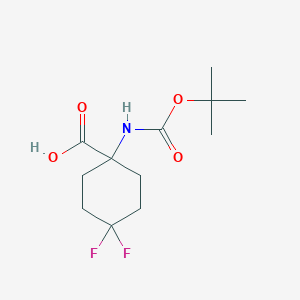
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol
Descripción general
Descripción
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol, also known as 4-FPD, is a stable, synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of methanol, and is a colorless, odorless liquid at room temperature. 4-FPD is an important tool in the study of biochemical and physiological processes, as it can be used to study the mechanism of action of various compounds, and to gain a better understanding of the effects of different drugs on the body.
Aplicaciones Científicas De Investigación
Applications in Sensor Technology
The compound has been incorporated into sensor technology. For example, a fluorogenic chemosensor, not exactly the compound but with similar structural attributes, was effectively used for the detection of Zn2+ and Al3+ ions. This sensor, through processes like excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF), showcased an enhanced fluorescence intensity, marking its utility in sensing applications (Patra et al., 2018).
Applications in Chemical Synthesis and Material Science
The compound and its derivatives have been pivotal in chemical synthesis and material science. For instance, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a related compound, has been noted for its extensive applications ranging from material science to pharmaceuticals due to its biological activities and use in polymeric materials (Nagaraju et al., 2018). Moreover, derivatives like di(4-fluorophenyl)methano-C60 bis-adduct have been employed in organic photovoltaics, highlighting their significance in enhancing device performance (Cheng et al., 2011).
Theoretical Studies and Molecular Analysis
Considerable theoretical work has been conducted to understand the properties and potential applications of this compound. A theoretical study focusing on the structure-activity relationship, frontier orbital gap, and molecular electrostatic potential map provided insights into the molecule's active sites and its interactions at the molecular level (Trivedi, 2017).
Propiedades
IUPAC Name |
dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-NVSFMWKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl-2,3,5,6-d4)methan-d2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)

![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)



![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)




![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)
